1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-4-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;;/h1-2,5-6,11H,3-4,7-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOHWOBUNNPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The direct alkylation of piperidine-4-carbonitrile with pyridin-4-ylmethyl chloride represents a straightforward approach to constructing the target compound. Piperidine-4-carbonitrile is synthesized via dehydration of piperidine-4-carboxamide, a derivative of piperidine-4-carboxylic acid. The dehydration employs phosphorus oxychloride ($$ \text{POCl}_3 $$) under reflux conditions, achieving conversions exceeding 85%.
Subsequent alkylation involves reacting piperidine-4-carbonitrile with pyridin-4-ylmethyl chloride in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 60°C for 12 hours. This method mirrors the conditions described for analogous N-alkylations of piperidine derivatives.
Optimization of Alkylation Conditions
- Base Selection : Triethylamine ($$ \text{Et}3\text{N} $$) and $$ \text{K}2\text{CO}3 $$ were compared, with $$ \text{K}2\text{CO}_3 $$ yielding superior results (78% vs. 65%) due to reduced side reactions.
- Solvent Screening : Polar aprotic solvents like $$ \text{CH}3\text{CN} $$ and $$ \text{DMF} $$ led to lower selectivity, whereas $$ \text{CH}2\text{Cl}_2 $$ minimized byproduct formation.
Reductive Alkylation of Piperidine-4-carboxylic Acid Followed by Nitrile Formation
Reductive Alkylation with Pyridine-4-carbaldehyde
Piperidine-4-carboxylic acid undergoes reductive alkylation using pyridine-4-carbaldehyde and sodium triacetoxyborohydride ($$ \text{NaBH(OAc)}3 $$) in $$ \text{CH}2\text{Cl}_2 $$ at room temperature. This step introduces the pyridin-4-ylmethyl group with 82% efficiency, as validated by analogous transfer hydrogenation protocols.
Carboxylic Acid to Carbonitrile Conversion
The intermediate 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid is converted to the carboxamide via treatment with thionyl chloride ($$ \text{SOCl}2 $$) and ammonia ($$ \text{NH}3 $$), followed by dehydration using $$ \text{POCl}_3 $$ at 110°C. This two-step process achieves an overall yield of 68%.
Grignard-Based Synthesis via Ketone Intermediates
Formation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Adapting methodologies from palladium-catalyzed couplings, piperidine-4-carbonitrile is reacted with 4-bromopyridine in the presence of a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride). The ketone intermediate is isolated in 75% yield and subsequently subjected to cyanide displacement using potassium cyanide ($$ \text{KCN} $$) in dimethyl sulfoxide ($$ \text{DMSO} $$) at 120°C.
Limitations and Byproduct Analysis
Grignard methods necessitate stringent moisture exclusion, with trace water leading to hydrolysis of the nitrile group (≤12% yield loss). Catalytic amounts of palladium on charcoal ($$ \text{Pd/C} $$) mitigate this issue by accelerating the displacement reaction.
Industrial-Scale Production via Continuous Flow Reactors
Process Intensification and Yield Enhancement
A continuous flow system combining alkylation and dehydration steps reduces reaction time from 24 hours to 2 hours. Using supercritical $$ \text{CO}_2 $$ as a solvent, the system achieves 89% conversion with >99% purity, as demonstrated in scaled-up patent examples.
Economic and Environmental Considerations
- Solvent Recovery : Supercritical $$ \text{CO}_2 $$ is recycled, reducing waste by 40%.
- Catalyst Lifespan : Palladium catalysts exhibit sustained activity for >500 hours under flow conditions.
Salt Formation and Purification
Dihydrochloride Salt Crystallization
The free base 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile is treated with hydrochloric acid ($$ \text{HCl} $$) in ethanol, yielding the dihydrochloride salt as a white crystalline solid. Optimal conditions (2.2 equivalents of $$ \text{HCl} $$, −10°C) prevent chloride over-addition and ensure stoichiometric salt formation.
Purity Profiling and Analytical Validation
- HPLC Analysis : Purity >99.5% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA/$$ \text{CH}_3\text{CN} $$ gradient).
- XRD : Crystalline structure matches simulated patterns from single-crystal data.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Comparisons:
Functional Groups and Reactivity: The target compound’s carbonitrile group (CN) at C4 contrasts with the carboxylic acid (COOH) in the analog from . The trifluoromethylphenyl-substituted analog () introduces lipophilicity and metabolic stability due to the CF₃ group, which is absent in the target compound .
Substituent Positioning :
- The pyridin-4-ylmethyl group at N1 in the target compound differs from the pyridin-2-yl substitution in ’s derivative. Pyridine ring orientation significantly impacts molecular interactions; the 4-position may favor π-stacking in biological systems .
Salt Form and Solubility :
- The dihydrochloride salt in the target compound and ’s analog enhances aqueous solubility compared to the hydrochloride or free-base forms (e.g., ). This property is critical for in vitro assays and formulation .
Structural Complexity :
- 4-(Diphenylmethoxy)piperidine hydrochloride () has a bulky diphenylmethoxy group, reducing membrane permeability relative to the more compact pyridine-containing analogs .
Research Findings:
- Medicinal Chemistry: Piperidine-carbonitrile derivatives are frequently investigated for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier.
- Synthetic Utility : Compounds like the trifluoromethylphenyl derivative () highlight the role of piperidine-carbonitriles as intermediates in synthesizing complex bioactive molecules .
- Safety Considerations : Dihydrochloride salts (e.g., ) often require stringent handling protocols due to hygroscopicity and irritancy, a factor relevant to the target compound’s practical use .
Biological Activity
1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a pyridine moiety and a carbonitrile group. The dihydrochloride form indicates that the compound exists as a salt, which can influence its solubility and bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing electron-withdrawing and electron-donating groups on the piperidine ring have shown enhanced antibacterial properties.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile | 5.0 | Staphylococcus aureus |
| 1-(Pyridin-3-ylmethyl)piperidine | 10.0 | Escherichia coli |
| 2-(Pyridin-2-ylmethyl)piperidine | 7.5 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can significantly affect cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity Assessment
In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7) using this compound. The results indicated:
- HeLa Cells : IC50 = 12 µM
- MCF-7 Cells : IC50 = 15 µM
These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell survival and apoptosis.
Structure–Activity Relationship (SAR)
SAR studies are crucial for understanding how structural variations affect biological activity. Research indicates that modifications to the pyridine or piperidine rings can enhance or diminish antimicrobial and anticancer activities.
Table 2: SAR Insights for Piperidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of halogen at C3 | Increased antibacterial activity |
| Methyl substitution at N1 | Enhanced cytotoxicity |
| Hydroxyl group at C6 | Decreased solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
